molecular formula C13H10BF3KNO3 B8134142 Potassium 2-(benzyloxy)-3-nitrophenyltrifluoroborate

Potassium 2-(benzyloxy)-3-nitrophenyltrifluoroborate

Cat. No.: B8134142
M. Wt: 335.13 g/mol
InChI Key: WKNORUUYWVJVDY-UHFFFAOYSA-N
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Description

Potassium 2-(benzyloxy)-3-nitrophenyltrifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-(benzyloxy)-3-nitrophenyltrifluoroborate typically involves the reaction of 2-(benzyloxy)-3-nitrophenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying . The reaction conditions are generally mild, and the process is efficient, yielding a stable potassium trifluoroborate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and high yield. The use of potassium bifluoride as a fluorinating agent is common in industrial settings due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(benzyloxy)-3-nitrophenyltrifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or hydrogen gas for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Aminophenyl Derivatives: Formed through reduction of the nitro group.

Scientific Research Applications

Potassium 2-(benzyloxy)-3-nitrophenyltrifluoroborate has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: Used in the preparation of advanced materials with specific electronic or optical properties.

    Biological Studies: Utilized in the modification of biomolecules for research purposes.

Mechanism of Action

The primary mechanism of action for potassium 2-(benzyloxy)-3-nitrophenyltrifluoroborate in Suzuki–Miyaura coupling involves the transmetalation step, where the organoboron compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The compound’s stability and reactivity are attributed to the trifluoroborate group, which enhances its compatibility with various reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 3-nitrophenyltrifluoroborate

Uniqueness

Potassium 2-(benzyloxy)-3-nitrophenyltrifluoroborate is unique due to the presence of both a benzyloxy group and a nitro group on the phenyl ring. This combination provides distinct reactivity patterns and makes the compound particularly useful in specific synthetic applications. The benzyloxy group can act as a protecting group, while the nitro group can be further modified through reduction or other reactions .

Properties

IUPAC Name

potassium;trifluoro-(3-nitro-2-phenylmethoxyphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF3NO3.K/c15-14(16,17)11-7-4-8-12(18(19)20)13(11)21-9-10-5-2-1-3-6-10;/h1-8H,9H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNORUUYWVJVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=CC=C1)[N+](=O)[O-])OCC2=CC=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF3KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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